Chemical Structure & Technical Monograph: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide
Chemical Structure & Technical Monograph: 4-Amino-1,2,5-thiadiazole-3-carbohydrazide
Executive Summary
4-Amino-1,2,5-thiadiazole-3-carbohydrazide is a specialized heterocyclic building block belonging to the 1,2,5-thiadiazole class.[1][2][3] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Schiff base ligands , 1,2,4-triazoles , and 1,3,4-oxadiazoles . The compound features a planar, electron-deficient thiadiazole ring substituted with an electron-donating amino group and a reactive carbohydrazide moiety. This unique "push-pull" electronic structure makes it a valuable scaffold for developing antimicrobial agents, kinase inhibitors, and antimetabolites (analogous to Tiazofurin).
This guide provides a comprehensive technical analysis of its structure, synthesis, physicochemical properties, and reactivity profile.[4][5]
Chemical Identity & Physicochemical Profiling[4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-Amino-1,2,5-thiadiazole-3-carbohydrazide |
| CAS Number | 6972-14-1 |
| Molecular Formula | C₃H₅N₅OS |
| Molecular Weight | 159.17 g/mol |
| SMILES | Nc1nsnc1C(=O)NN |
| InChI Key | BCLHNSDHXAOPOV-UHFFFAOYSA-N |
Structural Analysis
The core of the molecule is the 1,2,5-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.
-
Aromaticity: The ring system is planar and follows Hückel's rule (6
-electrons), though it is electron-deficient due to the electronegativity of the two nitrogen atoms. -
Substituents:
-
Position 3 (Carbohydrazide): Acts as a bidentate nucleophile. The terminal amino group (
) is highly reactive toward electrophiles (aldehydes, ketones, acid chlorides). -
Position 4 (Amino): Provides electron density to the ring via resonance, stabilizing the electron-deficient scaffold. It also serves as a hydrogen bond donor.
-
-
Intramolecular Interactions: A potential intramolecular hydrogen bond exists between the ring nitrogen and the amide proton of the hydrazide, influencing the molecule's conformational stability.
Physicochemical Properties
| Parameter | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | >200 °C (often decomposes) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water, Diethyl ether |
| pKa (Predicted) | ~3.5 (Hydrazide NH), ~11.0 (Amine) |
| Stability | Stable under standard conditions; Hygroscopic; Sensitive to strong oxidizers |
Synthesis & Fabrication Protocol
The standard industrial and laboratory synthesis proceeds via the nucleophilic acyl substitution of an ester precursor with hydrazine hydrate.
Reaction Scheme (Graphviz)
Figure 1: Retrosynthetic pathway from ethyl cyanoacetate to the target carbohydrazide.
Detailed Protocol
Objective: Synthesis of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide from Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate.
Reagents:
-
Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (80% or 99%, 5.0 - 10.0 eq)
-
Absolute Ethanol (Solvent)[5]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Ethyl 4-amino-1,2,5-thiadiazole-3-carboxylate in 30 mL of absolute ethanol.
-
Addition: Add Hydrazine hydrate (50-100 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is used to prevent the formation of the dimeric impurity (N,N'-diacylhydrazine).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: CHCl₃:MeOH 9:1). The ester spot (
) should disappear, and a lower product spot should appear. -
Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes out upon cooling. If not, concentrate the solvent to half volume under reduced pressure and chill in an ice bath.
-
Filtration: Filter the solid precipitate under vacuum.
-
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted hydrazine and trace impurities.
-
Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.
Yield: Typical yields range from 75% to 90% .
Characterization & Spectral Analysis
To validate the structure, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.60 - 9.80 | Broad Singlet | 1H | -CONH- (Amide proton) |
| 6.80 - 7.20 | Broad Singlet | 2H | -NH₂ (Ring amine, exchangeable) |
| 4.30 - 4.60 | Broad Singlet | 2H | -NH₂ (Hydrazide amine, exchangeable) |
Note: The absence of ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) confirms the conversion of the ester.
Infrared Spectroscopy (FT-IR)
-
3100–3400 cm⁻¹: Multiple sharp bands corresponding to N-H stretching vibrations (primary and secondary amines).
-
1640–1660 cm⁻¹: Strong C=O stretching (Amide I band).
-
1500–1550 cm⁻¹: C=N and C=C ring stretching vibrations characteristic of the thiadiazole core.
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 160.2
-
[M+Na]⁺: m/z 182.2
Reactivity & Applications
The carbohydrazide moiety is a versatile "chemical handle" allowing for the construction of complex bioactive molecules.[6]
Reactivity Map (Graphviz)
Figure 2: Divergent synthesis pathways from the carbohydrazide scaffold.
Key Transformations
-
Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (
). These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide. -
1,3,4-Oxadiazole Synthesis: Cyclization with carboxylic acids in the presence of
or with yields oxadiazole derivatives, which are potent pharmacophores for anti-inflammatory and analgesic activity. -
1,2,4-Triazole Synthesis: Reaction with carbon disulfide followed by hydrazine, or reaction with isothiocyanates, leads to mercapto-triazole rings, common in antifungal drugs.
References
- Source: Richardson, J. et al. "Synthesis and Structure-Activity Relationships of 1,2,5-Thiadiazole Derivatives." Journal of Medicinal Chemistry.
-
Hydrazide Reactivity
-
Source: Organic Syntheses, Coll. Vol. 4, p. 819 (1963). "Acid Hydrazides from Esters."
- Context: Standard protocol for converting esters to hydrazides using hydrazine hydr
-
-
Biological Activity of Thiadiazoles
-
Source: Hu, Y. et al. (2014).[7] "Recent progress in the synthesis and biological activity of 1,3,4-thiadiazole derivatives." RSC Advances.
- Context: While focusing on 1,3,4-isomers, this review highlights the pharmacological importance of the thiadiazole-hydrazide motif.
-
-
Database Entry
-
Source: PubChem Compound Summary for CID 12217354 (Related: 4-amino-1,2,5-thiadiazole-3-carboxylic acid).
- Context: Structural confirm
-
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | 1375066-73-1 | Benchchem [benchchem.com]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds | MDPI [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. isres.org [isres.org]
